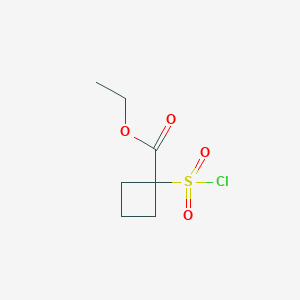![molecular formula C18H22N2OS B2473385 2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide CAS No. 763137-77-5](/img/structure/B2473385.png)
2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide” is a chemical compound . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For “this compound”, the InChI code is1S/C8H10N2OS/c9-6-3-1-2-4-7 (6)12-5-8 (10)11/h1-4H,5,9H2, (H2,10,11) . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes such as its molecular weight, melting point, and purity. For “this compound”, the molecular weight is 182.25 , and the melting point is 115-116 degrees Celsius .Applications De Recherche Scientifique
Quantum Chemical Insight and Molecular Structure
Molecular Structure and Spectroscopic Analysis
Studies have examined the molecular structure and spectroscopic characteristics of similar compounds. For example, the quantum chemical analysis of a related molecule, 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro- phenyl)acetamide, was performed using FT-IR and FT-Raman spectra, revealing detailed insights into its molecular structure and vibrational assignments (Mary et al., 2020).
Crystal Structures
Research on similar molecules, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, has provided insights into their crystal structures, highlighting the conformation and angles between different molecular rings (Subasri et al., 2017).
Biological Activities and Pharmacological Evaluation
Synthesis and Antimicrobial Studies
Various derivatives, such as sulfanilamide derivatives, have been synthesized and their antimicrobial activities assessed. These studies often focus on the structural characterization of these compounds and their potential biological efficacy (Lahtinen et al., 2014).
Antiviral and Virucidal Activity
Research has been conducted on the synthesis and evaluation of derivatives like 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide for their antiviral and virucidal activities, suggesting their potential in reducing viral replication (Wujec et al., 2011).
Anticancer Properties
Some studies have explored the potential anticancer activities of related compounds, synthesizing novel derivatives and evaluating their efficacy against various cancer cell lines (Zyabrev et al., 2022).
Propriétés
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(4-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-3-6-14-9-11-15(12-10-14)20-18(21)13-22-17-8-5-4-7-16(17)19/h4-5,7-12H,2-3,6,13,19H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEWLXQQMSJBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
763137-77-5 |
Source


|
| Record name | 2-((2-AMINOPHENYL)THIO)-N-(4-BUTYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

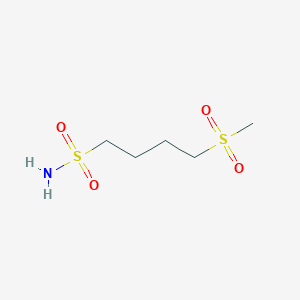
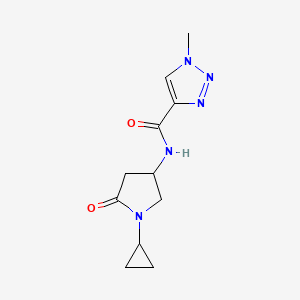
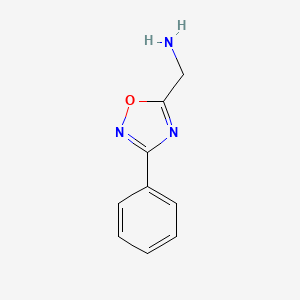
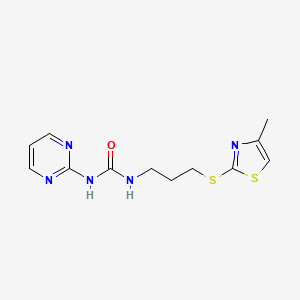
![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2473312.png)
![ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate](/img/structure/B2473313.png)

![2-(4-{3-[(4-Methylphenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2473315.png)


![3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2473319.png)
![N-(3,4-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473321.png)
